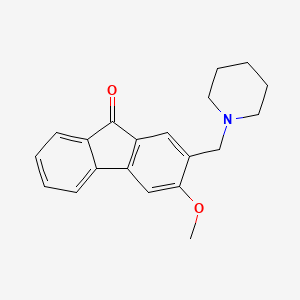
Fluoren-9-one, 3-methoxy-2-piperidinomethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluoren-9-one, 3-methoxy-2-piperidinomethyl- is an organic compound with the molecular formula C20H21NO2. It is a derivative of fluorenone, which is known for its bright fluorescent yellow color.
Preparation Methods
The synthesis of Fluoren-9-one, 3-methoxy-2-piperidinomethyl- typically involves the reaction of fluorenone with methoxy and piperidinomethyl groups under specific conditions. One common method includes the use of methoxyfluorene and piperidine in the presence of a catalyst to facilitate the reaction. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Fluoren-9-one, 3-methoxy-2-piperidinomethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol group. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The methoxy and piperidinomethyl groups can be substituted with other functional groups under appropriate conditions. This can be achieved using reagents such as halogens or organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives .
Scientific Research Applications
Fluoren-9-one, 3-methoxy-2-piperidinomethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including those used in organic electronics and photonics.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of Fluoren-9-one, 3-methoxy-2-piperidinomethyl- involves its interaction with specific molecular targets and pathways. The methoxy and piperidinomethyl groups play a crucial role in its binding affinity and specificity. These interactions can modulate various biological processes, including enzyme activity and signal transduction pathways. Further research is needed to fully elucidate the detailed mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
Fluoren-9-one, 3-methoxy-2-piperidinomethyl- can be compared with other similar compounds such as:
Fluorenone: The parent compound, which lacks the methoxy and piperidinomethyl groups. It is widely used in organic synthesis and has applications in materials science.
2-Methoxyfluorenone: A derivative with a methoxy group but without the piperidinomethyl group. It is used in the synthesis of organic electronic materials.
1,8-Diazafluoren-9-one: A nitrogen-containing derivative used in fingerprint detection and as a precursor for various biologically active compounds.
The uniqueness of Fluoren-9-one, 3-methoxy-2-piperidinomethyl- lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
42839-78-1 |
|---|---|
Molecular Formula |
C20H21NO2 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
3-methoxy-2-(piperidin-1-ylmethyl)fluoren-9-one |
InChI |
InChI=1S/C20H21NO2/c1-23-19-12-17-15-7-3-4-8-16(15)20(22)18(17)11-14(19)13-21-9-5-2-6-10-21/h3-4,7-8,11-12H,2,5-6,9-10,13H2,1H3 |
InChI Key |
TWSLUBQPPOBUEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1CN3CCCCC3)C(=O)C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


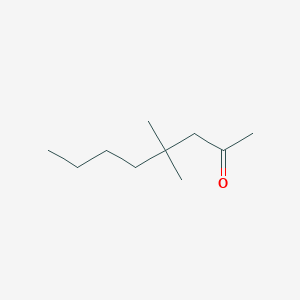
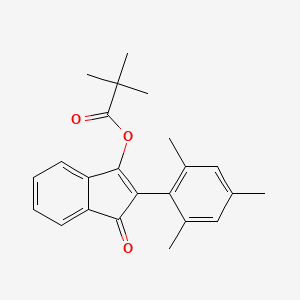
![2-[(1-Chloronaphthalen-2-yl)oxy]propanoyl chloride](/img/structure/B14669212.png)
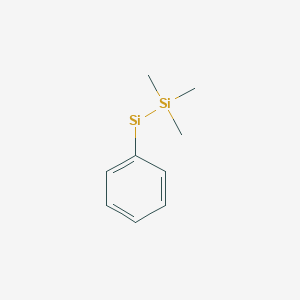
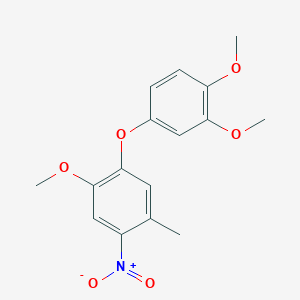

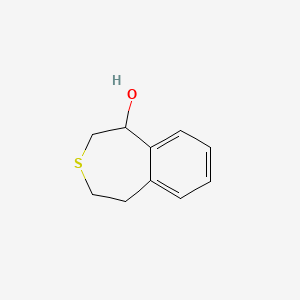
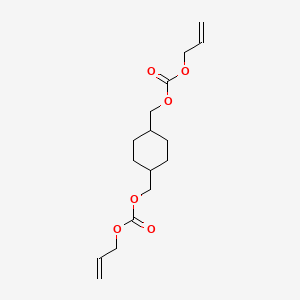
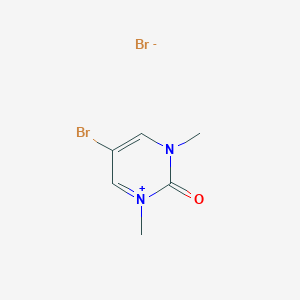
![1-[4-(2,4-Dibromophenoxy)but-2-yn-1-yl]decahydroquinoline](/img/structure/B14669230.png)




